molecular formula C23H25N3O2 B2470710 N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide CAS No. 866866-49-1

N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B2470710
CAS No.: 866866-49-1
M. Wt: 375.472
InChI Key: DZBVLURRHFZDOZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of spirocyclic acetamides, characterized by a 1,4-diazaspiro[4.5]dec-3-en-2-one core fused with phenyl and 4-methylphenyl acetamide groups. Its structural uniqueness lies in the spirocyclic framework, which confers conformational rigidity and influences binding interactions with biological targets.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-17-10-12-19(13-11-17)24-20(27)16-26-22(28)21(18-8-4-2-5-9-18)25-23(26)14-6-3-7-15-23/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBVLURRHFZDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the acetamide group: This is achieved through acylation reactions using acetic anhydride or acetyl chloride.

    Substitution reactions: Introduction of the 4-methylphenyl and phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide exhibits various biological activities:

1. Anticancer Activity

  • Preliminary studies have shown that this compound has selective cytotoxic effects against several cancer cell lines. For instance, derivatives of similar structures have demonstrated significant growth inhibition in human cancer cells while sparing normal cells. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways.

2. Antimicrobial Properties

  • The compound has been evaluated for its antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Studies report minimum inhibitory concentrations (MICs) suggesting promising antibacterial effects, which could be further explored for therapeutic applications in infectious diseases.

3. Enzyme Inhibition

  • Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic disorders and neurodegenerative diseases. For example, it may inhibit acetylcholinesterase, which is relevant in conditions like Alzheimer’s disease.

Case Studies and Research Findings

Several studies have documented the applications and effects of related compounds:

Case Study 1: Anticancer Activity

  • A study published in a peer-reviewed journal highlighted the anticancer potential of structurally similar compounds, demonstrating significant growth inhibition in various cancer cell lines with IC50 values ranging from 10 to 30 µM .

Case Study 2: Antimicrobial Efficacy

  • Research conducted on derivatives revealed that modifications in the chemical structure could enhance antimicrobial efficacy, with some compounds showing MIC values as low as 32 µg/mL against resistant strains .

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

a) N-(3,4-Dimethoxyphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
  • Key Difference : Replacement of the 4-methylphenyl group with a 3,4-dimethoxyphenyl moiety.
  • Impact: The electron-donating methoxy groups enhance solubility via polar interactions but may reduce membrane permeability due to increased hydrophilicity.
b) N-(3-Chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide
  • Key Difference : Substitution with electron-withdrawing 3-chloro-4-fluorophenyl and a larger spiro[4.6] ring.
  • The expanded spiro ring ([4.6] vs. [4.5]) introduces greater conformational flexibility, which may alter target binding kinetics .
c) N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide
  • Key Difference : 3,4-Dimethylphenyl and 4-fluorophenyl groups paired with a smaller spiro[4.4] system.
  • The compact spiro[4.4] ring restricts puckering dynamics (as defined by Cremer-Pople coordinates), limiting adaptability to target sites .

Modifications to the Spirocyclic Core

a) 2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid
  • Key Difference : Replacement of the acetamide group with a carboxylic acid and an oxygen atom in the spiro ring.
  • Impact: The carboxylic acid increases acidity (pKa ~4-5) and hydrogen-bonding capacity, favoring interactions with basic residues in enzymes.
b) N-(4-Methylbenzyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide
  • Key Difference : Substitution of the 4-methylphenyl group with a 4-methylbenzyl chain.
  • Impact : The benzyl linker introduces rotational freedom, which may reduce binding specificity. However, the methyl group retains lipophilicity, balancing solubility and permeability .

Functional Group Replacements

N-(4-Bromo-2-fluorophenyl)-2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide
  • Key Difference : Bromine and fluorine substituents on the phenyl ring.
  • Fluorine enhances electronegativity, strengthening dipole interactions .

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Spiro Ring Size Functional Group Key Property Differences
Target Compound 4-Methylphenyl [4.5] Acetamide Balanced lipophilicity, moderate H-bonding
N-(3,4-Dimethoxyphenyl)-... 3,4-Dimethoxyphenyl [4.5] Acetamide Higher polarity, enhanced π-stacking
N-(3-Chloro-4-fluorophenyl)-... 3-Cl,4-F-phenyl [4.6] Acetamide Increased lipophilicity, flexible conformation
N-(3,4-Dimethylphenyl)-... 3,4-Dimethylphenyl [4.4] Acetamide Steric hindrance, rigid conformation
2-(2-Oxo-3-phenyl-8-oxa-...acetic acid Phenyl [4.5] Carboxylic acid High acidity, strong H-bonding
N-(4-Bromo-2-fluorophenyl)-... 4-Br,2-F-phenyl [4.5] Acetamide High MW, potential metabolic instability

Biological Activity

N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide, a compound with a complex spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H25N3O2C_{23}H_{25}N_{3}O_{2}, with a molecular weight of approximately 375.5 g/mol. The compound features a unique spirocyclic configuration that contributes to its pharmacological properties.

PropertyValue
Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
CAS Number 866866-49-1

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, particularly its ability to bind to neuronal voltage-sensitive sodium channels. This interaction is crucial for modulating electrical signals in the nervous system, which may underlie its potential anticonvulsant properties .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that structurally related compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of DNA synthesis .

Case Study:
In a study evaluating the anticancer effects of related diazaspiro compounds, significant cytotoxicity was observed against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and acridine orange/ethidium bromide staining techniques. The results suggested that these compounds could effectively direct tumor cells towards apoptotic pathways, indicating their potential as anticancer agents.

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated. Its mechanism involves the inhibition of sodium channels, which may prevent the excessive neuronal firing associated with seizures .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other compounds exhibiting similar biological activities:

Compound NameActivity TypeMechanism of Action
N-(4-Chlorophenyl)-2-{...diazaspiro[4.5]dec...}AnticonvulsantSodium channel inhibition
N-(Phenyl)-2-(4-Piperazinyl)acetamideAnticancerInduction of apoptosis
SpirotetramatInsecticideModulation of GABA receptors

Q & A

Q. How are biological activity assays designed for this compound?

  • Protocols :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin-like proteases) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
  • In Vivo Models : Administer doses (10–50 mg/kg) in murine xenograft studies, monitoring tumor volume biweekly .

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